21-Chloro-17alpha-[(2-furanylcarbonxyl)oxy]-9beta,11beta-oxido-16alpha-methylpregna-1,4-diene-3,20-dione
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Overview
Description
Scientific Research Applications
21-Chloro-17alpha-[(2-furanylcarbonxyl)oxy]-9beta,11beta-oxido-16alpha-methylpregna-1,4-diene-3,20-dione has several scientific research applications:
Safety and Hazards
Mometasone Furoate EP Impurity D is considered hazardous. It can cause skin irritation, serious eye irritation, and may damage fertility or the unborn child . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Future Directions
The future directions for research on Mometasone Furoate EP Impurity D could include further studies on its synthesis, chemical reactions, and mechanism of action. Additionally, more research could be done on its physical and chemical properties, as well as its safety and hazards. The development of robust analytical methods for the quantitation of this and other known toxic impurities in drug quality control laboratories could also be a focus .
Preparation Methods
The synthesis of 21-Chloro-17alpha-[(2-furanylcarbonxyl)oxy]-9beta,11beta-oxido-16alpha-methylpregna-1,4-diene-3,20-dione involves several steps. One common method includes the acylation of a steroidal intermediate with furan-2-carboxylic acid . The reaction conditions typically involve the use of organic solvents such as acetonitrile and catalysts to facilitate the reaction . Industrial production methods are similar but are scaled up to produce larger quantities of the compound for commercial use .
Chemical Reactions Analysis
21-Chloro-17alpha-[(2-furanylcarbonxyl)oxy]-9beta,11beta-oxido-16alpha-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce chlorine or bromine atoms into the molecule.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
Comparison with Similar Compounds
21-Chloro-17alpha-[(2-furanylcarbonxyl)oxy]-9beta,11beta-oxido-16alpha-methylpregna-1,4-diene-3,20-dione can be compared with other impurities of mometasone furoate, such as:
Mometasone Furoate EP Impurity A: 21-Chloro-9,11β-epoxy-16α-methyl-3,20-dioxo-9β-pregna-1,4-dien-17-yl acetate.
Mometasone Furoate EP Impurity B: 21-Chloro-9,11β-epoxy-16α-methyl-3,20-dioxo-9β-pregna-1,4-dien-17-yl benzoate.
Mometasone Furoate EP Impurity C: 21-Chloro-9,11β-epoxy-16α-methyl-3,20-dioxo-9β-pregna-1,4-dien-17-yl propionate.
This compound is unique due to its specific chemical structure, which includes a furan-2-carboxylate group . This structural difference can influence its chemical properties and reactivity compared to other impurities .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Mometasone Furoate EP Impurity D involves the conversion of starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Mometasone Furoate", "Sodium Hydroxide", "Hydrochloric Acid", "Methanol", "Ethyl Acetate", "Water" ], "Reaction": [ "Step 1: Dissolve Mometasone Furoate in methanol", "Step 2: Add sodium hydroxide to the solution and stir for 30 minutes", "Step 3: Acidify the solution with hydrochloric acid", "Step 4: Extract the solution with ethyl acetate", "Step 5: Wash the organic layer with water", "Step 6: Dry the organic layer over anhydrous sodium sulfate", "Step 7: Evaporate the solvent to obtain Mometasone Furoate EP Impurity D" ] } | |
CAS No. |
83881-09-8 |
Molecular Formula |
C27H29ClO6 |
Molecular Weight |
485.0 g/mol |
IUPAC Name |
[(1R,2S,10S,13R,14S,15S,17S)-14-(2-chloroacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate |
InChI |
InChI=1S/C27H29ClO6/c1-15-11-19-18-7-6-16-12-17(29)8-9-24(16,2)27(18)22(33-27)13-25(19,3)26(15,21(30)14-28)34-23(31)20-5-4-10-32-20/h4-5,8-10,12,15,18-19,22H,6-7,11,13-14H2,1-3H3/t15-,18+,19?,22+,24+,25+,26-,27+/m1/s1 |
InChI Key |
PGAGVJAYRDPYKY-XQKYKMFXSA-N |
Isomeric SMILES |
C[C@@H]1CC2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]35[C@@H](O5)C[C@@]2([C@@]1(C(=O)CCl)OC(=O)C6=CC=CO6)C)C |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CCl)OC(=O)C6=CC=CO6)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CCl)OC(=O)C6=CC=CO6)C)C |
Synonyms |
(9β,11β,16α)-21-Chloro-9,11-epoxy-17-[(2-furanylcarbonyl)oxy]-16-methylpregna-1,4-diene-3,20-dione; Mometasone Furoate Impurity D |
Origin of Product |
United States |
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